![molecular formula C52H56BF24N B065473 Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium CAS No. 171261-33-9](/img/structure/B65473.png)
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a boron-based compound that has been synthesized in recent years and has shown promising results in different areas of research.
Mecanismo De Acción
The mechanism of action of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium is not fully understood. However, it is believed that the boron anion in the compound acts as a Lewis acid, which can coordinate with electron-rich species. This property makes it a useful catalyst in organic synthesis and a potential stabilizer for metal nanoparticles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. However, it has been reported that the compound is stable under physiological conditions and does not show any toxicity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium in lab experiments is its stability under various conditions. It can be used as a catalyst in organic synthesis and as a stabilizer for metal nanoparticles without losing its activity. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium. One direction is to explore its potential applications in the field of electrochemistry, as it has shown potential as an ionic liquid. Another direction is to investigate its potential as a stabilizer for metal nanoparticles, as it has shown promising results in preliminary studies. Additionally, further research is needed to understand its mechanism of action and potential toxicity, which can help in the development of safer and more effective boron-based compounds.
Métodos De Síntesis
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium can be synthesized by reacting pentylamine with boron trifluoride etherate in the presence of 3,5-bis(trifluoromethyl)phenyl lithium. The reaction produces a boron-based compound that has a tetrahedral structure with four pentylammonium cations and one boron anion.
Aplicaciones Científicas De Investigación
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium has shown potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, especially in the formation of carbon-carbon bonds. It has also been used as a precursor for boron nitride nanotubes and as a reagent in the synthesis of boron-containing compounds. Additionally, it has shown potential as an ionic liquid for use in electrochemistry and as a stabilizer for metal nanoparticles.
Propiedades
Número CAS |
171261-33-9 |
|---|---|
Nombre del producto |
Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
Fórmula molecular |
C52H56BF24N |
Peso molecular |
1161.8 g/mol |
Nombre IUPAC |
tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium |
InChI |
InChI=1S/C32H12BF24.C20H44N/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h1-12H;5-20H2,1-4H3/q-1;+1 |
Clave InChI |
GPEJTNCVDBQEMF-UHFFFAOYSA-N |
SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
SMILES canónico |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)

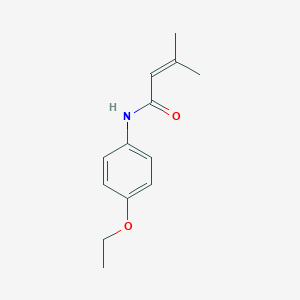
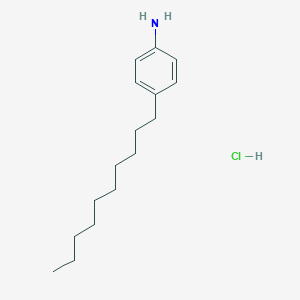

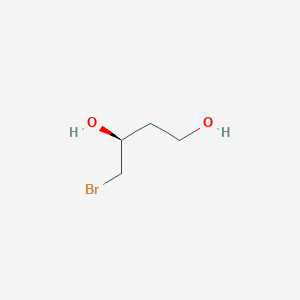

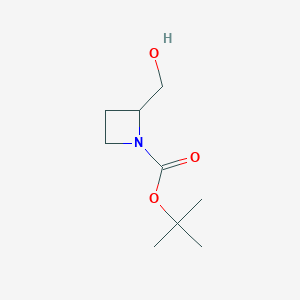

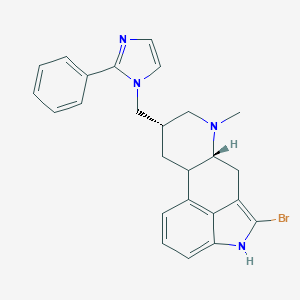

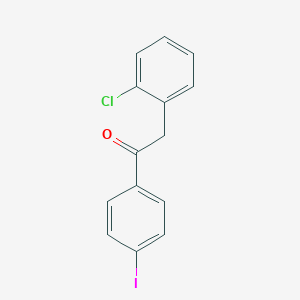
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)